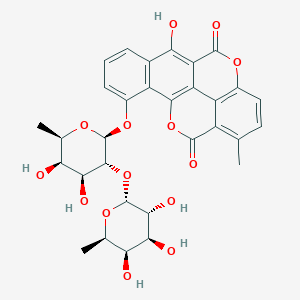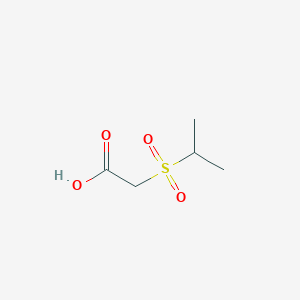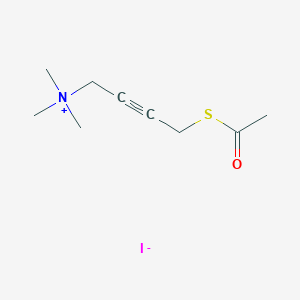
Sambtm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sambtm is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of compounds known as S-adenosylmethionine (SAM) analogs, which have been found to have a wide range of biochemical and physiological effects. Sambtm is a promising tool for researchers looking to study the mechanisms of action of SAM-related compounds, as well as their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Sambtm is complex and involves a number of different pathways. One of the primary ways in which Sambtm exerts its effects is through its ability to act as a methyl donor. This process is essential for the regulation of gene expression and plays a key role in a number of physiological processes.
Efectos Bioquímicos Y Fisiológicos
Sambtm has been found to have a wide range of biochemical and physiological effects. These include its ability to regulate gene expression, modulate neurotransmitter levels, and improve liver function. Sambtm has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Sambtm in lab experiments is its ability to act as a stable and reliable source of methyl groups. Additionally, Sambtm is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for researchers. However, there are also limitations to the use of Sambtm in lab experiments, including its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are a number of future directions for research on Sambtm. One area of particular interest is the potential therapeutic applications of this compound. Sambtm has been found to have promising effects in the treatment of a variety of diseases, including liver disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Sambtm and its potential interactions with other compounds.
Métodos De Síntesis
Sambtm is synthesized using a multi-step process that involves the modification of the Sambtm molecule. The first step involves the removal of the methyl group from the Sambtm molecule, which is then replaced with a butyl group. This modification results in the creation of S-adenosylbutyrylmethionine (SBM), which is then further modified to create Sambtm.
Aplicaciones Científicas De Investigación
Sambtm has been used extensively in scientific research for its potential applications in a variety of fields. One area of research that has been particularly promising is the study of epigenetic modifications. Sambtm has been found to play a key role in regulating gene expression through its effects on DNA methylation and histone modification.
Propiedades
Número CAS |
127628-84-6 |
|---|---|
Nombre del producto |
Sambtm |
Fórmula molecular |
C9H16INOS |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
4-acetylsulfanylbut-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16NOS.HI/c1-9(11)12-8-6-5-7-10(2,3)4;/h7-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SJBSJEJXAYYTQA-UHFFFAOYSA-M |
SMILES |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
SMILES canónico |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
Sinónimos |
S-(4-acetylmercaptobut-2-ynyl)trimethylammonium S-(4-acetylmercaptobut-2-ynyl)trimethylammonium iodide SAMBTM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



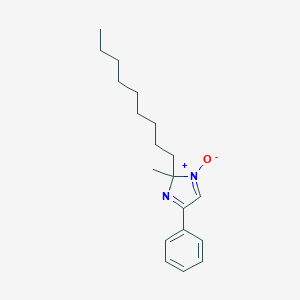
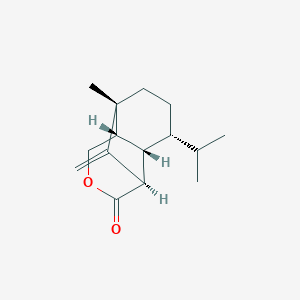
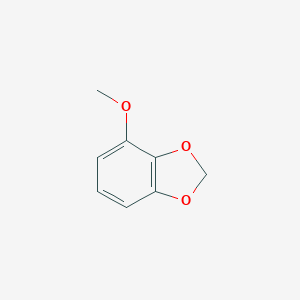
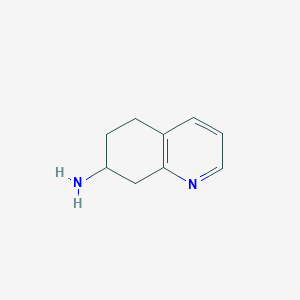
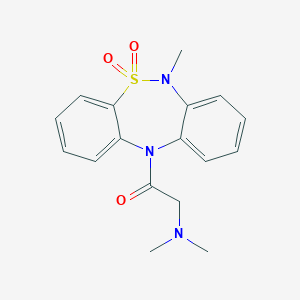
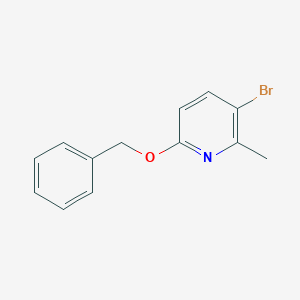
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

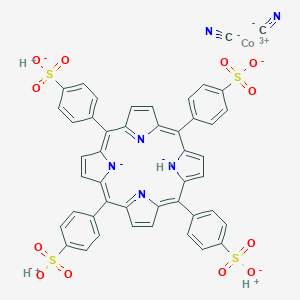
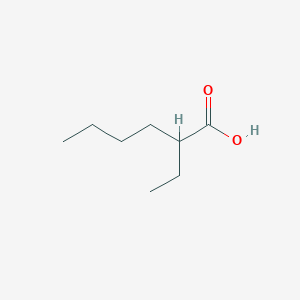
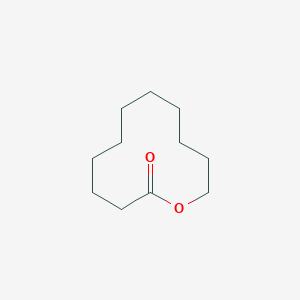
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
